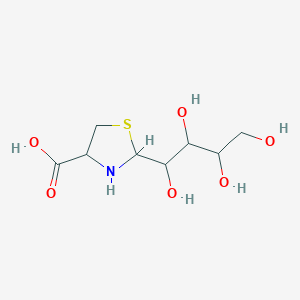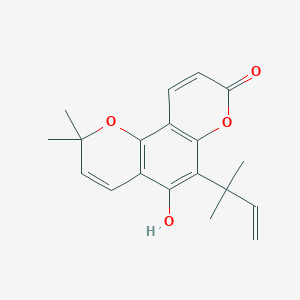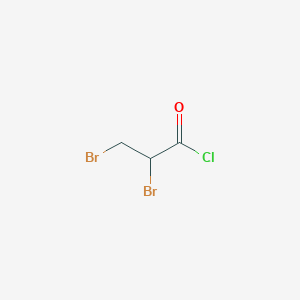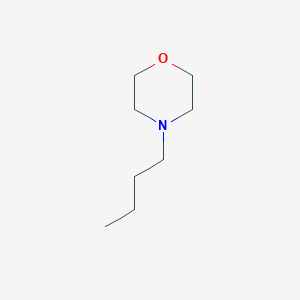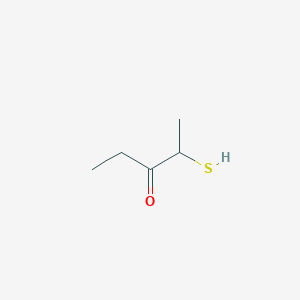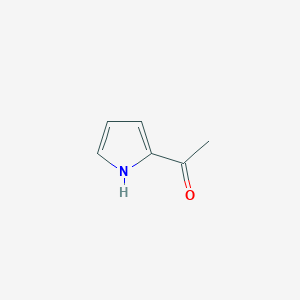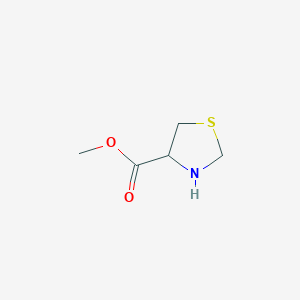
甲基噻唑烷-4-羧酸酯
描述
Methyl thiazolidine-4-carboxylate is a chemical compound that has been the subject of various research studies due to its potential applications in different fields, including medicinal chemistry and agriculture. It is derived from thiazolidine, a heterocyclic compound containing sulfur, and has been synthesized through various methods for use in the creation of novel compounds with specific biological activities.
Synthesis Analysis
The synthesis of methyl thiazolidine-4-carboxylate and its derivatives has been achieved through different routes. One study reports the synthesis of novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates using a one-pot route starting from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones . Another study describes the synthesis of methyl thiazolidine-4-carboxylate from L-Cysteine hydrochloride and formaldehyde, followed by oxidation and hydrolysis reactions to produce thiazole-4-carboxylic acid . Additionally, derivatives of methyl thiazolidine-4-carboxylate have been synthesized as potential angiotensin converting enzyme (ACE) inhibitors, starting from taurine and L-cysteine methyl ester hydrochloride .
Molecular Structure Analysis
The molecular structure of methyl thiazolidine-4-carboxylate derivatives has been characterized using various analytical techniques. Infrared spectroscopy, mass spectrometry, and X-ray crystallography have been employed to determine the structure and confirm the identity of synthesized compounds . The X-ray crystal structure of thiazolidine-4-carboxylic acid, a related compound, has been determined, revealing insights into its basicity and stability compared to its non-sulfur-containing analogue, proline .
Chemical Reactions Analysis
Methyl thiazolidine-4-carboxylate undergoes various chemical reactions to form different derivatives with specific properties. For instance, the synthesis of thiazole-4-carboxylic acid involves oxidation and hydrolysis reactions . The compound has also been used as a starting material for the synthesis of cyclothiazomycin, an important macrobicyclic peptide antibiotic . Furthermore, the synthesis of novel safener compounds from methyl thiazolidine-4-carboxylate derivatives has been reported, which protect maize from herbicide injury by increasing the activity of the acetolactate synthase (ALS) enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl thiazolidine-4-carboxylate and its derivatives are influenced by their molecular structure. The X-ray diffraction data of one derivative showed that it crystallized in an orthorhombic system, with specific unit-cell parameters and volume, indicating a well-defined crystalline structure . The resonance stabilization of thiazolidine-4-carboxylate, due to the interaction of the sulfur atom with the ring, affects its basicity and stability . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential applications.
科学研究应用
合成和生物应用
甲基噻唑烷-4-羧酸酯及其衍生物因其广泛的生物活性以及在合成化学中的应用而得到广泛研究。这些化合物表现出广泛的药理特性,包括抗癌、抗惊厥、抗菌、抗炎、神经保护和抗氧化活性。噻唑烷环中硫的存在增强了其药理特性,使其成为合成具有显着生物活性的有机化合物的有价值的支架。各种合成方法,包括多组分反应、点击反应、纳米催化和绿色化学,已被用来提高噻唑烷衍生物的选择性、纯度、产物收率和药代动力学活性。由于这些化合物在探针设计和开发下一代关注多功能药物及其活性增强的候选药物方面的多功能性,因此它们被认为是极有价值的部分 (Sahiba 等人,2020 年).
QSAR 研究和抗癌活性
对 4-噻唑烷酮进行的定量构效关系 (QSAR) 研究强调了它们作为发现新的抗菌、抗病毒、抗糖尿病和抗癌剂的支架的潜力。4-噻唑烷酮衍生物的抗癌活性一直是一个特别的焦点,QSAR 模型识别了 4-噻唑烷酮的结构与肿瘤细胞生长抑制之间的关键关系。这些研究提出了特定结构特征的关键作用,例如距离噻唑烷三个键的氮原子上的氢,与生物靶标相互作用,突出了该支架在设计高效抗癌剂方面的希望 (Devinyak 等人,2013 年).
绿色合成和环境影响
噻唑烷酮衍生物的绿色合成代表了一种创新的药物开发方法,强调了环境可持续性。微波辅助有机合成噻唑烷酮衍生物属于绿色化学领域,最大限度地减少了整个合成过程中危险物质的使用或产生。这种方法不仅支持开发具有抗菌、抗结核、抗癌和抗真菌活性的化合物,而且还符合可持续和负责任的研究和开发原则 (JacqulineRosy 等人,2019 年).
安全和危害
“Methyl thiazolidine-4-carboxylate” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
未来方向
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity. The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
属性
IUPAC Name |
methyl 1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBNAVLHRAPNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902920 | |
| Record name | NoName_3496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thiazolidine-4-carboxylate | |
CAS RN |
60667-24-5 | |
| Record name | 4-Thiazolidinecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60667-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carbomethoxythiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060667245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl thiazolidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 1,3-thiazolidine-4-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB09VT95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

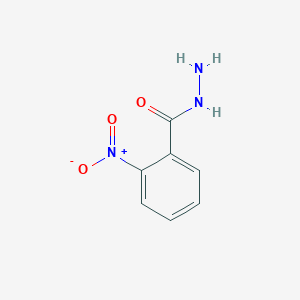
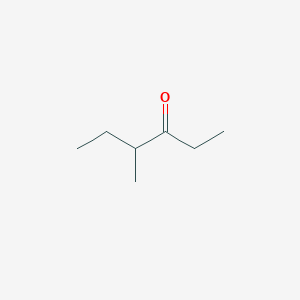
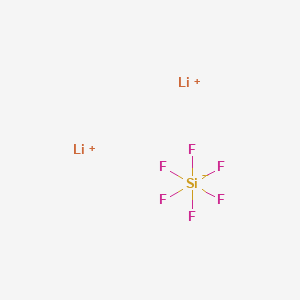
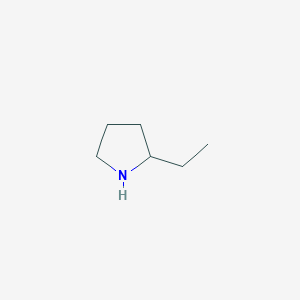
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
